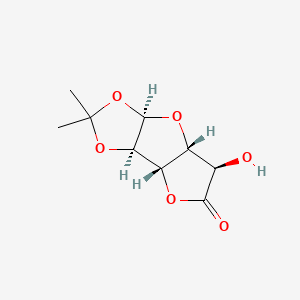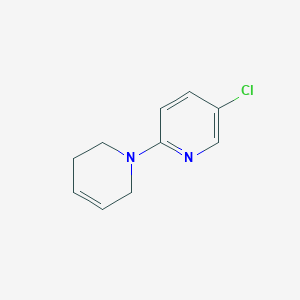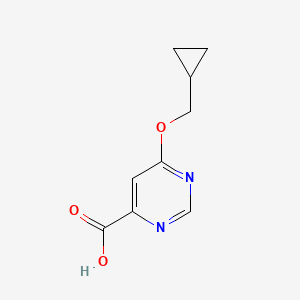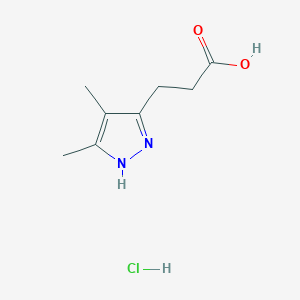![molecular formula C20H27N3O4S B2794646 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 1009666-71-0](/img/structure/B2794646.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a chemical compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene . The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, share a functional relationship with the queried compound through their presence in various consumer products and their environmental impact. Research indicates that despite wastewater treatments, parabens persist in low concentrations in effluents, surfacing concerns over their biodegradability and ubiquity in aquatic environments. The study by Haman, Dauchy, Rosin, and Munoz (2015) provides insight into the environmental behavior of such compounds, highlighting the need for further exploration of their stability and potential for forming chlorinated by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in various industrial and commercial products to prevent oxidative degradation. These compounds, structurally related to the queried chemical through their antioxidant function, have been detected in different environmental matrices and human tissues, raising concerns over their potential toxicological effects. The review emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate their impact (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The methodologies for assessing antioxidant activity are crucial for understanding the potential therapeutic applications of compounds like the queried chemical. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, providing a comprehensive analysis of their applicability, advantages, and disadvantages. This research is pivotal for the development and evaluation of new compounds with antioxidant properties, contributing to the advancement of pharmaceutical and food engineering fields (Munteanu & Apetrei, 2021).
Therapeutic Applications of Pyrazolines
The therapeutic potential of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, has been extensively studied. Shaaban, Mayhoub, and Farag (2012) highlight the pharmacological effects of various pyrazoline derivatives, underscoring their significance in medicinal chemistry and drug development. This review showcases the broad therapeutic applications of pyrazolines, reflecting the potential relevance of structurally similar compounds (Shaaban, Mayhoub, & Farag, 2012).
Propriétés
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKSWABHQPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)




![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)


![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)